Cas no 320420-53-9 (5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine)

5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-PYRIMIDINAMINE
- 5-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-PYRIMIDINYLAMINE
- 2-Pyrimidinamine, 5-(3,4-dimethoxyphenyl)-4-methyl-
- 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
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- MDL: MFCD00173442
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 171051-1g |
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine |
320420-53-9 | 1g |
$1836.00 | 2023-09-06 | ||
Matrix Scientific | 171051-500mg |
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine |
320420-53-9 | 500mg |
$918.00 | 2023-09-06 | ||
Ambeed | A895337-1g |
5-(3,4-Dimethoxyphenyl)-4-methylpyrimidin-2-amine |
320420-53-9 | 90% | 1g |
$611.0 | 2024-08-03 | |
abcr | AB299329-500mg |
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, 90%; . |
320420-53-9 | 90% | 500mg |
€678.60 | 2025-02-16 | |
A2B Chem LLC | AI71100-5mg |
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine |
320420-53-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI71100-1mg |
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine |
320420-53-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI71100-10mg |
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine |
320420-53-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886242-1g |
5-(3,4-Dimethoxyphenyl)-4-methylpyrimidin-2-amine |
320420-53-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
abcr | AB299329-500 mg |
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, 90%; . |
320420-53-9 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
abcr | AB299329-1 g |
5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine, 90%; . |
320420-53-9 | 90% | 1 g |
€1,312.80 | 2023-07-20 |
5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine Related Literature
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
Introduction to 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 320420-53-9, specifically identified as 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine, represents a fascinating molecule in the realm of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its structural features and potential biological activities, making it a subject of extensive research in medicinal chemistry. The presence of both dimethoxyphenyl and methylpyrimidin-2-amine moieties in its molecular framework suggests a rich chemical space for interaction with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, such as pyrimidines, due to their diverse pharmacological properties. Pyrimidines are not only fundamental components of nucleic acids but also serve as scaffolds for numerous therapeutic agents. The structural motif of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine incorporates aromatic rings that can engage in π-stacking interactions, a feature that is often exploited in designing high-affinity ligands. This compound’s potential to modulate biological processes has led to its exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
In the context of oncology research, pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The dimethoxyphenyl substituent in 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine may contribute to its binding affinity by enhancing hydrophobic interactions with target proteins. Preliminary studies have suggested that this compound could interact with enzymes such as kinases and phosphodiesterases, which are pivotal in cancer signaling pathways. The methylpyrimidin-2-amine part of the molecule may further enhance its pharmacokinetic properties by improving solubility and metabolic stability.
The synthesis of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex aromatic system efficiently. These synthetic strategies not only ensure the scalability of production but also allow for structural modifications to optimize biological activity. The growing interest in this compound underscores the need for robust synthetic routes that can be adapted for large-scale pharmaceutical applications.
From a computational chemistry perspective, the molecular dynamics and binding interactions of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine with biological targets have been extensively modeled using cutting-edge software tools. These simulations provide valuable insights into the compound’s binding mode, affinity, and potential side effects. By integrating experimental data with computational predictions, researchers can design more effective derivatives with enhanced therapeutic profiles. Such interdisciplinary approaches are crucial for accelerating the drug discovery process and bringing novel therapeutics to market.
The pharmacological evaluation of 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities relevant to disease pathways, while animal models have shown potential therapeutic effects without significant toxicity. These findings support further investigation into its clinical applicability. However, challenges remain in optimizing dosing regimens and minimizing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to address these challenges and translate preclinical successes into clinical reality.
The future directions of research on 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine include exploring its role in combination therapies and investigating its mechanisms of action at a molecular level. By understanding how this compound interacts with biological systems at a fundamental level, researchers can develop strategies to enhance its efficacy and reduce potential adverse effects. Additionally, exploring derivatives of this molecule may uncover new therapeutic agents with improved properties. The versatility of pyrimidine scaffolds ensures that compounds like 5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine will continue to be valuable assets in the pharmaceutical arsenal.
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